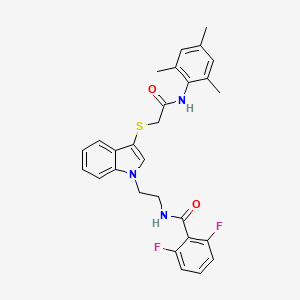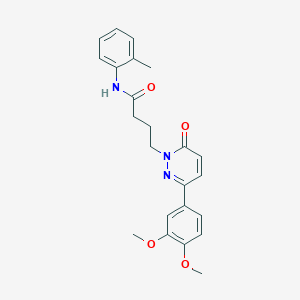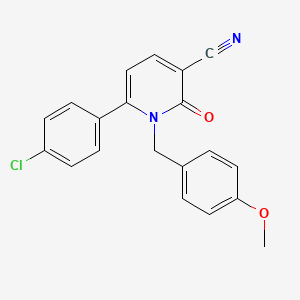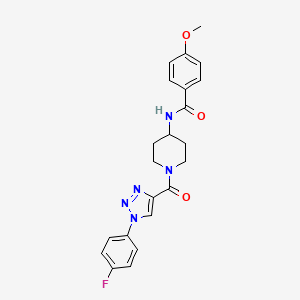![molecular formula C28H27ClN4O3S B2967600 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide CAS No. 422278-85-1](/img/structure/B2967600.png)
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring and a morpholine ring . Quinazolinones are a class of compounds that have been found to have various biological activities . Morpholine is a common motif in many pharmaceuticals and is known for its use as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The quinazolinone ring system is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic . The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present . Morpholines can also participate in a variety of reactions, including acting as a base or a nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charged groups .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds related to 2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide have demonstrated significant antitumor activity. A study by Al-Suwaidan et al. (2016) synthesized and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones, revealing broad-spectrum antitumor activity, with some compounds showing potency 1.5–3.0-fold higher than the control 5-FU (Al-Suwaidan et al., 2016).
Cytotoxic Activity
Research by Ghorab et al. (2015) on sulfonamide derivatives, which are structurally related, showed cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of these compounds in cancer therapy (Ghorab et al., 2015).
Antimicrobial Agents
A study by Desai et al. (2007) found that new quinazoline derivatives possess antimicrobial properties. These compounds were effective against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Desai et al., 2007).
Anticonvulsant Agents
A study by Amir et al. (2012) synthesized benzothiazole derivatives with acetamido and carbothioamido pharmacophores, demonstrating promising anticonvulsant properties. This suggests the potential use of related compounds in treating seizure disorders (Amir et al., 2012).
Antiviral Efficacy
Ghosh et al. (2008) evaluated a novel anilidoquinoline derivative for its effectiveness against Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects in vitro and improved survival rates in infected mice (Ghosh et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN4O3S/c29-24-9-5-4-8-21(24)17-30-26(34)19-37-28-31-25-11-10-22(32-12-14-36-15-13-32)16-23(25)27(35)33(28)18-20-6-2-1-3-7-20/h1-11,16H,12-15,17-19H2,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGSBZUHXVVSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-[(2-chlorophenyl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrazolo[3,4-c]pyridin-7-one, 3-amino-2,4,5,6-tetrahydro-](/img/structure/B2967517.png)
![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)
![3,4-dimethyl-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967520.png)


![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)



![2,2,2-trichloro-1-[4-(4-methylbenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2967536.png)


![{1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2967540.png)